5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

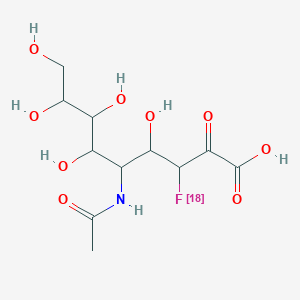

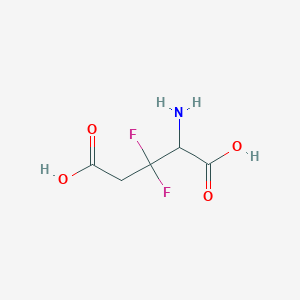

5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid, also known as [18F]FDG, is a radiopharmaceutical tracer used in medical imaging to detect and diagnose various diseases. It is a glucose analog that is taken up by cells in the body, particularly cancer cells, and can be detected using positron emission tomography (PET) scans.

Scientific Research Applications

[18F]FDG is widely used in medical imaging to detect and diagnose various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It is particularly useful in detecting cancer because cancer cells have a higher metabolic rate than normal cells and therefore take up more glucose. By injecting [18F]FDG into a patient and then performing a PET scan, doctors can identify areas of the body where there is increased glucose uptake, which may indicate the presence of cancer. [18F]FDG is also used to monitor the effectiveness of cancer treatments by tracking changes in glucose uptake over time.

Mechanism Of Action

[18F]FDG is taken up by cells in the body in the same way that glucose is taken up. Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce [18F]FDG-6-phosphate, which is then trapped inside the cell. Because [18F]FDG-6-phosphate cannot be further metabolized, it accumulates in cells that have a high metabolic rate, such as cancer cells.

Biochemical And Physiological Effects

[18F]FDG is generally well-tolerated by patients and has few side effects. However, because it contains a radioactive isotope, there is a small risk of radiation exposure. The amount of radiation exposure is generally considered to be safe, but pregnant women and young children should not undergo PET scans unless absolutely necessary.

Advantages And Limitations For Lab Experiments

[18F]FDG is a useful tool for studying metabolism in cells and tissues. It can be used to measure glucose uptake in vitro and in vivo, and can be used to monitor changes in glucose metabolism over time. However, [18F]FDG has some limitations. It is not specific to cancer cells and can accumulate in other tissues that have a high metabolic rate, such as the brain. Additionally, because it is a glucose analog, it can be affected by changes in blood glucose levels, which can make interpretation of PET scans difficult.

Future Directions

There are several areas of research that are currently being explored with regard to [18F]FDG. One area is the development of new radiopharmaceutical tracers that are more specific to cancer cells and have fewer limitations than [18F]FDG. Another area is the use of [18F]FDG to monitor the effectiveness of cancer treatments in real-time, which could help doctors make more informed treatment decisions. Additionally, [18F]FDG is being studied as a potential tool for predicting the response of cancer cells to specific treatments, which could help personalize cancer treatment for individual patients.

Synthesis Methods

[18F]FDG is synthesized using a multistep process that involves the incorporation of fluorine-18 into a glucose molecule. The process begins with the production of fluorine-18, which is generated using a cyclotron. The fluorine-18 is then reacted with a precursor molecule, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, to produce 1,3,4,6-tetra-O-acetyl-2-O-(3-fluoropropyl)-β-D-mannopyranose. This molecule is then deacetylated to produce 2-deoxy-2-[18F]fluoro-D-glucose, which is the final product.

properties

CAS RN |

129950-58-9 |

|---|---|

Product Name |

5-Acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |

Molecular Formula |

C11H18FNO9 |

Molecular Weight |

326.26 g/mol |

IUPAC Name |

5-acetamido-3-(18F)fluoranyl-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H18FNO9/c1-3(15)13-6(10(20)7(17)4(16)2-14)8(18)5(12)9(19)11(21)22/h4-8,10,14,16-18,20H,2H2,1H3,(H,13,15)(H,21,22)/i12-1 |

InChI Key |

NPUIAVLGTMSGBB-DWSYCVKZSA-N |

Isomeric SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)[18F])O |

SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |

Canonical SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(=O)C(=O)O)F)O |

synonyms |

3-(18F)Neu5Ac N-acetyl-3-fluoroneuraminic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)

![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)

![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)

![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)

![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)